molecular formula C7H10N2O B1387221 3-(Dimethylamino)-2-acetylacrylonitrile CAS No. 885121-98-2

3-(Dimethylamino)-2-acetylacrylonitrile

Cat. No. B1387221
CAS RN: 885121-98-2
M. Wt: 138.17 g/mol
InChI Key: XLEZLQVGCSBJJE-FNORWQNLSA-N
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Description

3-(Dimethylamino)-2-acetylacrylonitrile is a compound that has been investigated for its various properties . It is a pale yellow water-soluble liquid . It has been found to have a stimulating effect in humans and causes a reversal of the hypnotic effect of morphine in mice .


Synthesis Analysis

The synthesis of similar compounds has been documented in the literature. For instance, a compound named (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .


Chemical Reactions Analysis

The compound has been found to participate in various chemical reactions. For instance, it has been used in the preparation of some surfactants . It is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .

Scientific Research Applications

Dyeing Polyester Materials

The compound 3-(Dimethylamino)-2-acetylacrylonitrile shows potential in the textile industry, particularly in dyeing polyester materials. Derivatives of this compound can be used to create novel disperse dyes, which can be applied at various temperatures to achieve different shades and color fastness properties .

Drug Delivery Systems

This compound’s structure suggests it could be useful in creating cationic amphiphilic copolymers. Such polymers can self-assemble into nanosized micelles in aqueous media, which are potential carriers for drugs like quercetin, known for its antioxidant, anti-inflammatory, and anticancer properties .

Functional Polymers

The compound’s derivatives could be synthesized to achieve functional polymers with thermo-pH responsivity. These polymers have applications in creating smart materials that respond to environmental changes, such as temperature and pH levels .

Safety and Hazards

The compound has been found to have certain safety and hazard concerns. For instance, it is known to be a skin irritant . It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment when handling this compound .

properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)7(4-8)5-9(2)3/h5H,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEZLQVGCSBJJE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2-acetylacrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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